ETHYL 4-({N-[(FURAN-2-YL)METHYL]ETHANESULFONAMIDO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
Overview
Description
ETHYL 4-({N-[(FURAN-2-YL)METHYL]ETHANESULFONAMIDO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that features a pyrrole ring substituted with various functional groups, including a furan ring, an ethanesulfonamido group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({N-[(FURAN-2-YL)METHYL]ETHANESULFONAMIDO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrrole core, followed by the introduction of the furan ring and the ethanesulfonamido group. The final step usually involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({N-[(FURAN-2-YL)METHYL]ETHANESULFONAMIDO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield amines.
Scientific Research Applications
ETHYL 4-({N-[(FURAN-2-YL)METHYL]ETHANESULFONAMIDO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-({N-[(FURAN-2-YL)METHYL]ETHANESULFONAMIDO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ethanesulfonamido group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-({N-[(THIOPHEN-2-YL)METHYL]ETHANESULFONAMIDO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
- ETHYL 4-({N-[(PYRIDIN-2-YL)METHYL]ETHANESULFONAMIDO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
Uniqueness
ETHYL 4-({N-[(FURAN-2-YL)METHYL]ETHANESULFONAMIDO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
ethyl 4-[[ethylsulfonyl(furan-2-ylmethyl)amino]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-5-23-17(20)16-12(3)15(13(4)18-16)11-19(25(21,22)6-2)10-14-8-7-9-24-14/h7-9,18H,5-6,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHULUZGSVTPAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CN(CC2=CC=CO2)S(=O)(=O)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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